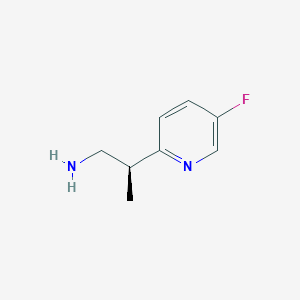
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine, also known as FP2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine involves its binding to target proteins, including LSD1, TSPO, and SETD8. The binding of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine to LSD1 results in the inhibition of its demethylase activity, leading to the accumulation of dimethylated and trimethylated lysine residues on histone proteins. This epigenetic modification has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
The binding of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine to TSPO results in the inhibition of its translocation from the outer mitochondrial membrane to the inner mitochondrial membrane, which is necessary for the initiation of steroidogenesis and the regulation of cellular metabolism. This inhibition has been shown to have potential applications in the detection of neuroinflammation.
The binding of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine to SETD8 results in the inhibition of its lysine methyltransferase activity, leading to the accumulation of unmethylated lysine residues on target proteins. This epigenetic modification has been shown to have potential applications in the study of protein lysine methylation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine depend on its target proteins and the cellular context in which it is used. Inhibition of LSD1 has been shown to have anti-tumor effects in various cancer cell lines, as well as neuroprotective effects in models of neurodegenerative disorders. Inhibition of TSPO has been shown to have potential applications in the detection of neuroinflammation. Inhibition of SETD8 has been shown to have potential applications in the study of protein lysine methylation.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine in lab experiments include its high purity, high yield, and selectivity for its target proteins. The limitations include its potential toxicity and the need for further optimization of its synthesis and purification methods.
Future Directions
For the study of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine include the development of new synthesis and purification methods, the optimization of its therapeutic potential in various diseases, and the identification of new target proteins for its inhibition. Additionally, the use of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine as a PET imaging agent for the detection of neuroinflammation is an area of active research.
Synthesis Methods
The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine involves the reaction of 5-Fluoropyridine-2-carbaldehyde with (S)-1-amino-2-propanol in the presence of a reducing agent. This method has been optimized to yield high purity and high yield of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine. The purity of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine can be further improved through recrystallization.
Scientific Research Applications
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and chemical biology. In medicinal chemistry, (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been found to be a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
In neuroscience, (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been studied for its potential as a PET imaging agent for the detection of neuroinflammation. Neuroinflammation is a common feature of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been found to bind to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation.
In chemical biology, (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been used as a tool compound for the study of protein lysine methylation. (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been found to selectively inhibit the activity of the lysine methyltransferase SETD8, which is involved in the epigenetic regulation of gene expression.
properties
IUPAC Name |
(2S)-2-(5-fluoropyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQQMFHDJRXVDC-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

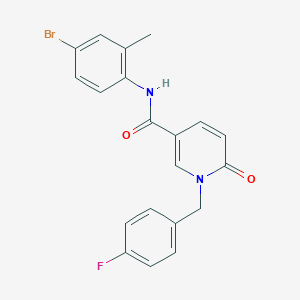
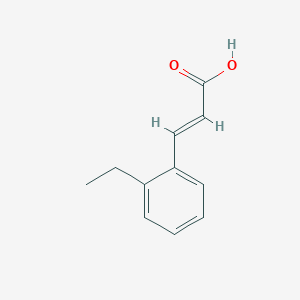
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B2835983.png)
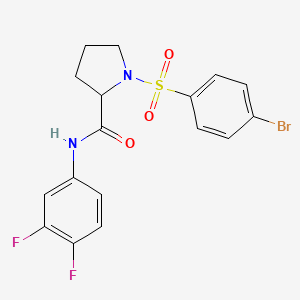
![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)


![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)
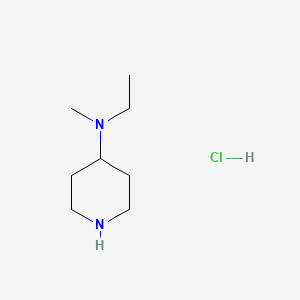
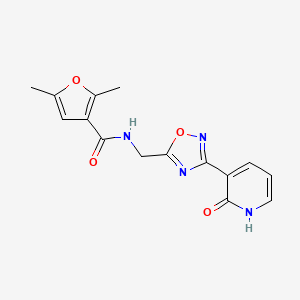
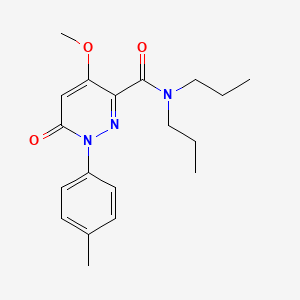


![4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride](/img/structure/B2835999.png)